(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Description
Chemical Nomenclature and Synonyms
The systematic nomenclature of this compound reflects the compound's complex structural architecture and has resulted in numerous synonymous designations throughout the chemical literature. The International Union of Pure and Applied Chemistry name provides the most precise structural description, indicating the presence of two keto groups at positions 2 and 4 of the pyrimidine ring, along with the acetic acid substituent at position 1. This nomenclature system ensures unambiguous identification of the compound across diverse scientific disciplines and research contexts.
The compound's Chemical Abstracts Service registry number 4113-97-7 serves as its unique molecular identifier, facilitating accurate database searches and literature reviews. This registry number has become the standard reference for the compound in chemical databases, supplier catalogs, and regulatory documentation, ensuring consistent identification across international boundaries and linguistic barriers.
Alternative nomenclature systems have generated several synonymous names that appear frequently in the scientific literature. The designation "uracil-1-acetic acid" emphasizes the compound's derivation from the nucleobase uracil with an acetic acid modification. This simplified name highlights the biological relevance of the compound and its relationship to naturally occurring nucleobases, making it particularly useful in biochemical and pharmaceutical contexts.
| Systematic Name | Alternative Designations | Database Identifiers |
|---|---|---|
| This compound | 2-(2,4-dioxopyrimidin-1-yl)acetic acid | CAS: 4113-97-7 |
| 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | MFCD: MFCD00458007 | |
| Uracil-1-acetic acid | EC: 675-252-3 | |
| 1(2H)-Pyrimidineacetic acid, 3,4-dihydro-2,4-dioxo- | NSC: NSC81466 |
The nomenclature variations reflect different emphasis on structural features and historical naming conventions. The designation "2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid" provides explicit positional information for each functional group, while "1(2H)-Pyrimidineacetic acid, 3,4-dihydro-2,4-dioxo-" follows Chemical Abstracts Service naming conventions. These variations ensure compatibility with different chemical databases and nomenclature systems used across various scientific disciplines.
Molecular Formula and Weight
The molecular formula of this compound is represented as C₆H₆N₂O₄, indicating a compact yet structurally complex molecule containing six carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This elemental composition reflects the compound's dual nature as both a pyrimidine derivative and a carboxylic acid, with the oxygen atoms distributed between the keto groups of the pyrimidine ring and the carboxyl functionality of the acetic acid moiety.
The molecular weight of the compound has been consistently reported as 170.12 atomic mass units across multiple authoritative sources. This relatively low molecular weight positions the compound favorably for pharmaceutical applications, as it falls within the optimal range for drug-like molecules according to Lipinski's Rule of Five and similar medicinal chemistry guidelines. The compact molecular structure facilitates cellular uptake and membrane permeability while maintaining sufficient complexity for specific biological interactions.
Detailed mass spectrometric analysis has confirmed the monoisotopic mass as precisely 170.041716 atomic mass units, providing the exact mass value necessary for high-resolution analytical techniques. This precise mass determination enables accurate identification and quantification of the compound in complex biological matrices and synthetic reaction mixtures, supporting both analytical method development and quality control procedures.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₄ | Defines elemental composition |
| Molecular Weight | 170.12 g/mol | Optimal for pharmaceutical applications |
| Monoisotopic Mass | 170.041716 u | Precise analytical identification |
| Hydrogen Bond Donors | 2 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 4 | Affects molecular interactions |
| Rotatable Bonds | 2 | Determines conformational flexibility |
The molecular structure analysis reveals important physicochemical properties that influence the compound's behavior in biological systems and synthetic applications. The presence of two hydrogen bond donor sites and four hydrogen bond acceptor sites creates opportunities for extensive intermolecular interactions, contributing to the compound's ability to form coordination complexes with metal ions and participate in biological recognition processes. The limited number of rotatable bonds indicates a relatively rigid molecular structure that may contribute to specific binding interactions with biological targets.
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader discovery and characterization of pyrimidine nucleobases, particularly uracil, from which this compound derives its core structural framework. The foundational work began with Alberto Ascoli's isolation of uracil through hydrolysis of yeast nuclein in 1900, establishing the first systematic understanding of pyrimidine nucleobases in biological systems. This seminal discovery provided the structural template that would later inspire the development of numerous synthetic derivatives, including the acetic acid-substituted variant that is the subject of this analysis.
The nomenclature of the parent compound uracil traces its origins to the pioneering work of German chemist Robert Behrend, who coined the term in 1885 during his attempts to synthesize derivatives of uric acid. The etymological roots of "uracil" potentially derive from a combination of "urea" and elements from "acetic acid," reflecting the chemical relationships that early researchers recognized between these molecular structures. This historical linguistic connection proves remarkably prescient, as the eventual synthesis of uracil-1-acetic acid would realize the chemical fusion implied in the original nomenclature.
The systematic synthesis of uracil derivatives, including acetic acid analogs, emerged from mid-twentieth century medicinal chemistry research focused on developing nucleobase analogs with enhanced therapeutic properties. A significant milestone occurred with the development of convenient synthetic methods for uracil-1-malonic acid diethyl ester through alkylation of 2,4-bis(trimethylsilyl) uracil with bromo-malonic acid diethyl ester. This synthetic breakthrough demonstrated that under specific reaction conditions, hydrolysis with sodium hydroxide could yield either the parent uracil or uracil-1-acetic acid, depending on the precise experimental parameters employed.
The evolution of synthetic methodologies for this compound has paralleled advances in pharmaceutical chemistry and materials science throughout the late twentieth and early twenty-first centuries. Contemporary research has expanded beyond simple synthetic transformations to explore the compound's utility in coordination chemistry, where it serves as a versatile ligand for metal-based therapeutic agents. The development of copper coordination polymers incorporating uracil-1-acetate ligands represents a significant advancement in the field, demonstrating enhanced cytotoxic activity compared to the individual components.
Recent scientific investigations have revealed the compound's potential in antiviral applications, with derivatives showing remarkable efficacy against tick-borne encephalitis virus with nanomolar potency. This discovery has renewed interest in the compound as a scaffold for developing broad-spectrum antiviral agents, building upon the historical foundation established by early nucleobase research. The progression from Ascoli's initial isolation of uracil to contemporary antiviral applications illustrates the continuing relevance and expanding utility of this important class of compounds in modern pharmaceutical research.
Propriétés
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961451 | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-97-7 | |
| Record name | 4113-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Cyclization Reactions
Cyclization reactions are often employed to construct the pyrimidine ring structure. The following methods are commonly used:
- Method A: Biginelli Reaction
- Reactants : Urea, ethyl acetoacetate, and aldehydes.
- Conditions : Typically performed under acidic conditions (e.g., using Lewis acids like zinc chloride).
- Yield : Moderate to high yields depending on the specific aldehyde used.
Condensation Reactions
Condensation reactions involve the formation of the pyrimidine core through the reaction of carbonyl compounds with amines or ureas.
- Method B: Reaction of Urea with Malonic Acid
- Reactants : Urea and malonic acid.
- Conditions : Heating under reflux in an aqueous medium leads to the formation of the pyrimidine structure.
- Yield : Generally yields moderate amounts of product.
Alternative Synthetic Routes
Other synthetic methodologies include:
- Method C: Microwave-Assisted Synthesis
- Utilizes microwave irradiation to enhance reaction rates and improve yields.
- This method can lead to shorter reaction times and higher purity.
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| A | Urea + Ethyl Acetoacetate + Aldehyde | Acidic conditions | Moderate to High |
| B | Urea + Malonic Acid | Reflux in aqueous medium | Moderate |
| C | Various substrates | Microwave irradiation | High |
Recent studies have explored various aspects of synthesizing (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, focusing on optimizing reaction conditions for improved yields and purity.
Optimization Studies
Research indicates that optimizing reaction parameters such as temperature, solvent choice, and catalyst type can significantly influence product yield. For instance:
- Solvent Effects : Using polar aprotic solvents like dimethyl sulfoxide (DMSO) has been shown to enhance solubility and reaction rates.
Comparative Analysis
A comparative analysis of different synthetic routes suggests that microwave-assisted synthesis often results in superior yields compared to traditional heating methods due to more uniform energy distribution.
The preparation of this compound involves multiple synthetic strategies that can be tailored based on desired yield and purity levels. Ongoing research continues to refine these methods, emphasizing the importance of optimizing reaction conditions for effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of uracil derivatives to acrylates, forming N-alkylated uracils.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions:
Aza-Michael Addition: Typically requires a catalyst like triethylamine and solvents such as dimethylformamide (DMF) at elevated temperatures.
Substitution Reactions: Often involve nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Aza-Michael Addition Products: N-alkylated uracils with various substituents depending on the acrylate used.
Substitution Products: Derivatives with modified functional groups at the nitrogen atoms of the pyrimidine ring.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid exhibit promising antitumor properties. For instance, certain analogs have been shown to inhibit the growth of cancer cells by targeting specific metabolic pathways involved in tumor proliferation .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in nucleotide metabolism. This inhibition can lead to potential therapeutic strategies against diseases where nucleotide synthesis is dysregulated, such as cancer and viral infections .
- Neuroprotective Effects : Some studies suggest that (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid may provide neuroprotective benefits by modulating neurotransmitter systems. This could have implications for treating neurodegenerative disorders .
Biochemical Research Applications
- Biomolecular Interactions : The compound has been utilized in studies exploring biomolecular interactions, particularly in understanding how it binds to various proteins involved in cellular signaling pathways. This research is crucial for drug design and development .
- Synthesis of Nucleoside Analogues : It plays a role in the synthesis of nucleoside analogues, which are essential for developing antiviral and anticancer drugs. These analogues can mimic natural nucleosides and interfere with nucleic acid synthesis in pathogens or cancer cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated that specific derivatives of the compound inhibited proliferation of breast cancer cells by inducing apoptosis. |
| Study 2 | Enzyme Inhibition | Found that the compound effectively inhibited thymidine kinase activity, suggesting a mechanism for its antitumor effects. |
| Study 3 | Neuroprotection | Reported that the compound reduced oxidative stress markers in neuronal cells, indicating potential for treating neurodegenerative diseases. |
Mécanisme D'action
The mechanism of action of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid involves its interaction with biological targets, particularly enzymes involved in nucleic acid metabolism. The compound can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exhibiting antiviral and anticancer properties. The molecular pathways involved include the disruption of nucleotide synthesis and incorporation into nucleic acids, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, highlighting their substituents, molecular properties, and applications:
Key Comparative Insights
Biological Activity: The 5-fluoro derivative (CAS 56059-30-4) exhibits enhanced anticancer activity compared to the parent compound due to fluorine’s electronegativity, which stabilizes the enolate intermediate in thymidylate synthase inhibition . Zenarestat and JF0048, though structurally distinct, share the pyrimidine-2,4-dione core and demonstrate efficacy as aldose reductase inhibitors, suggesting the scaffold’s versatility in drug design .
Synthetic Modifications: Substituents at the 5-position (e.g., methyl, fluoro) significantly alter solubility and bioavailability. For example, the 5-methyl analog (CAS 20924-05-4) shows improved lipophilicity, making it suitable for blood-brain barrier penetration in antiviral studies . The 5-cyano-6-methyl derivative (CAS 5900-45-8) introduces steric hindrance, reducing metabolic degradation but increasing acute toxicity (H302 classification) .
Spectroscopic Differences :
- In 1H-NMR , the parent compound’s NH proton resonates at δ 11.28 ppm (DMSO-d₆) , while fluorination shifts the pyrimidine ring protons upfield (δ 7.43–5.55 ppm) due to electron-withdrawing effects .
- Zenarestat ’s quinazoline ring introduces additional aromatic protons (δ 7.2–8.1 ppm), distinguishable from simpler uracil derivatives .
Safety Profiles: The parent compound is classified with H302 (harmful if swallowed) and H319 (eye irritation) , whereas the 5-cyano-6-methyl analog poses higher risks (H315, H319, H335) due to its reactive nitrile group .
Activité Biologique
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is a compound with significant potential in medicinal chemistry. Its molecular formula is C₆H₆N₂O₄, and it has a molecular weight of approximately 170.13 g/mol. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrimidine scaffold. For instance, derivatives of pyrimidines have shown promising results in inhibiting various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activities against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to it were shown to have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may serve as a lead compound for developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound likely interferes with enzymes critical for cellular metabolism in cancer cells and bacteria.
- Induction of Apoptosis : Studies indicate that related compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting cell proliferation.
Case Study 1: Anticancer Efficacy
A research study synthesized several derivatives of this compound and tested their efficacy against different cancer cell lines. The most active derivative exhibited an IC50 value of 15 µM against MDA-MB-231 cells. This study emphasizes the potential for further development into anticancer agents .
Case Study 2: Antimicrobial Evaluation
In another study assessing antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that one derivative had an MIC of 8 µM against E. coli and was effective in reducing bacterial load in infected mice models .
Table 1: Biological Activity Summary
Q & A
Basic: What are the established synthetic protocols for preparing (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid?
Methodological Answer:
A common synthetic route involves coupling reactions using carbodiimide-based reagents. For example, 1a (0.90 g, 5.83 mmol) is reacted with a backbone molecule (1.57 g, 3.64 mmol) in DMF at 40°C using HOBt (1.19 g, 7.29 mmol) and EDC (1.50 g, 7.84 mmol) as coupling agents. The reaction is stirred overnight, followed by extraction with ethyl acetate (3 × 300 mL) and sequential washes with HCl, NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under vacuum . This method ensures efficient amide bond formation while minimizing racemization.
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
According to GHS classifications, the compound is acutely toxic (oral, Category 4), causes skin corrosion/irritation (Category 2), and severe eye damage (Category 2A). Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Work under fume hoods to avoid inhalation of dust/aerosols.
- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention.
- Store in airtight containers away from ignition sources due to decomposition risks (e.g., NOx release) .
Advanced: How can researchers resolve discrepancies in NMR data for this compound?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected peaks or splitting patterns) may arise from tautomerism or residual solvents. To address this:
- Use deuterated DMSO (DMSO-d6) for dissolving the compound, as it stabilizes the keto-enol equilibrium.
- Compare experimental data with computational predictions (DFT calculations) for tautomeric forms.
- Validate structural assignments via X-ray crystallography. For instance, single-crystal X-ray studies (e.g., SHELXL refinement) can confirm bond lengths and angles, as demonstrated for structurally analogous pyrimidine derivatives .
Advanced: What strategies optimize coupling efficiency in synthesizing derivatives of this compound?
Methodological Answer:
Coupling efficiency depends on reagent ratios and solvent choice. Key strategies include:
- Activation: Use a 1:1.2 molar ratio of carboxylic acid to HOBt/EDC to ensure complete activation of the carboxyl group.
- Solvent: Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates.
- Temperature: Maintain 40°C to accelerate reaction kinetics without promoting side reactions (e.g., epimerization).
- Work-up: Sequential washes with acidic (1 M HCl) and basic (NaHCO₃) solutions remove unreacted reagents and byproducts .
Basic: How is purity assessed, and what are common impurities?
Methodological Answer:
Purity is typically assessed via:
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm; retention times are compared against standards.
- LCMS: Confirms molecular weight ([M+H]+ ion) and detects impurities (e.g., unreacted starting materials or hydrolysis byproducts).
- Elemental Analysis: Validates %C, %H, and %N within ±0.4% of theoretical values.
Common impurities include residual HOBt or EDC-derived urea, which can be minimized via rigorous extraction .
Advanced: What are the applications of this compound in targeted drug delivery systems?
Methodological Answer:
The compound serves as a linker in prodrugs due to its reactive carboxylic acid group. For example:
- Anticancer Conjugates: It is coupled to fluoropyrimidines (e.g., 5-fluoro derivatives) via ester bonds, enabling pH-sensitive release in tumor microenvironments.
- Nanoparticle Functionalization: Used in upconverting nanoparticles (UCNPs) for near-infrared-triggered drug release, as shown in Scheme 11-6 (tert-butyl ester intermediate synthesis) .
Advanced: What challenges arise in crystallographic analysis of its metal complexes?
Methodological Answer:
Challenges include:
- Twinning: Common in pyrimidine derivatives due to planar symmetry; resolved using SHELXD for initial phase determination.
- Disorder: Flexible acetic acid side chains may require restrained refinement (SHELXL’s DFIX command).
- High-Resolution Data: Synchrotron sources (λ = 0.7–1.0 Å) improve resolution for accurate electron density mapping. A study on a benzothiazine analog achieved R-factor = 0.049 using SHELXL .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/OH groups (broad peaks at 3200–3500 cm⁻¹).
- ¹³C NMR: Identifies the pyrimidine ring carbons (δ 150–160 ppm) and acetic acid carbonyl (δ 170–175 ppm).
- HRMS: Validates molecular formula (e.g., C₆H₆N₂O₄ requires m/z 170.02 for [M+H]+) .
Advanced: How can computational modeling predict its reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C2/C4 positions on the pyrimidine ring).
- Fukui Indices: Predict nucleophilic attack sites; higher indices correlate with reactivity.
- Solvent Effects: PCM models simulate reaction kinetics in DMF or water, guiding solvent selection for derivatization .
Basic: What are the storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis.
- Desiccant: Include silica gel packs to minimize moisture absorption.
- Light Sensitivity: Use amber glass vials to avoid photodegradation of the dihydropyrimidine core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
